molecular formula C25H30ClNO3 B1196104 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride CAS No. 73954-17-3

8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride

Cat. No. B1196104
CAS RN: 73954-17-3
M. Wt: 428 g/mol
InChI Key: RVCSYOQWLPPAOA-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride involves the reaction of specific precursors to form spiro cations and tetrachlorometallate anions, demonstrating the compound's complex synthesis process. The synthesis methods offer insights into the formation of metal-containing ionic liquids and heterocyclic systems relevant to the study compound (Zakharov et al., 2021) (Kim & Frolov, 2011).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods such as 1H NMR and IR spectroscopy have been utilized to confirm the product structures, offering detailed insights into the molecular structure of compounds akin to the study compound. These analyses reveal the steric configurations and crystal structures, highlighting the intricate molecular architecture of such compounds (Zakharov et al., 2021) (Kim & Frolov, 2011).

Chemical Reactions and Properties

Chemical reactions involving the study compound and its derivatives are characterized by their interactions with various chemical agents, leading to the formation of new compounds through processes like oxidation and acid hydrolysis. These reactions not only demonstrate the compound's reactivity but also its potential as a precursor for further chemical synthesis (Minghu et al., 2000) (Kayukova et al., 2010).

Physical Properties Analysis

The physical properties of compounds related to 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride, such as their phase transition temperatures, are determined using techniques like differential scanning calorimetry. This analysis is crucial for understanding the conditions under which these compounds remain stable and their potential applications in various temperature-dependent processes (Zakharov et al., 2021).

Chemical Properties Analysis

The study of chemical properties involves examining the reactivity of the compound with other chemicals, its potential as a catalyst in synthesis reactions, and its behavior under specific conditions like anhydrous and aprotic conditions. This analysis provides valuable information on the compound's versatility and suitability for various chemical applications (Minghu et al., 2000) (Hasaninejad et al., 2011).

Scientific Research Applications

Metal-Containing Ionic Liquids

  • Synthesis and Properties : Synthesized metal-containing ionic liquids using 2,8-dioxo-5-azoniaspiro[4.5]decane cations show potential applications in coordination chemistry. These compounds exhibit unique phase transition temperatures and crystal structures, suggesting applications in materials science (Zakharov et al., 2021).

Synthesis of Heterocyclic Systems

  • New Heterocyclic Compounds : Research on the synthesis of 1-halomethyl-2-oxa-5-azoniaspiro[4.5]decane halides has led to the creation of novel heterocyclic compounds. These have potential applications in organic chemistry and drug development (Kim & Frolov, 2011).

Acid Hydrolysis Studies

  • Hydrolysis of Oxadiazoles : Acid hydrolysis of certain oxadiazoles produces compounds like 2-amino-8-thia-1-aza-5-azoniaspiro[4.5]dec-1-ene chloride hydrate. This process and the resulting compounds have implications in both organic synthesis and analytical chemistry (Kayukova et al., 2010).

Optical Resolution and Inclusion Crystallization

  • Chiral Separation Techniques : Research on recrystallization of spiro-pyrrolidinium salts from chloroform, including 5-azoniaspiro[4.5]decane bromide, has been used for effective optical resolution of certain compounds by inclusion crystallization. This has significance in chiral chemistry and pharmaceuticals (Shi et al., 1996).

Polymer Synthesis

  • Polymerization Research : Studies on the thermal polymerization of compounds like 2-oxo-5-phenyl-1,6,10-trioxa-5-phosphaspiro[4.5]decane have provided insights into new methods of polymer synthesis, which is important for materials science and engineering (Kobayashi et al., 1992).

Alkaline Stability in Anion Exchange Membranes

  • Anion Exchange Membranes : Research on spirocyclic quaternary ammonium cation based anion exchange membranes (AEMs), including 5-azoniaspiro[4.5]decane, has shown higher alkaline stability compared to nonspirocyclic cations. This is crucial for the development of more efficient and durable AEMs in energy applications (Gu et al., 2016).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find specific information on the future directions of research or use of this compound.


properties

IUPAC Name

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSYOQWLPPAOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860076
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride

CAS RN

73954-17-3
Record name Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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